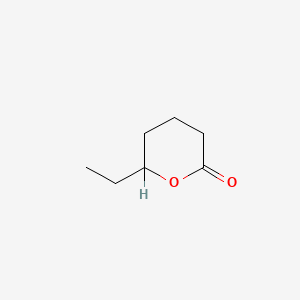

6-Ethyltetrahydro-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVQYQDTHWLYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863148 | |

| Record name | 6-Ethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-90-4 | |

| Record name | δ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyltetrahydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ5EZ8P4NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Ethyltetrahydro-2H-pyran-2-one (also known as 6-ethyloxan-2-one or δ-heptalactone), a chiral δ-lactone with significant potential in organic synthesis and as a building block in the development of novel therapeutics and agrochemicals. This document delves into the compound's structural features, spectroscopic signature, physicochemical properties, and characteristic reactivity. Detailed experimental protocols and mechanistic discussions are provided to equip researchers with the practical knowledge required for its synthesis, characterization, and application.

Introduction and Molecular Structure

This compound is a cyclic ester, specifically a δ-lactone, featuring a six-membered tetrahydropyran ring with an ethyl substituent at the 6-position.[1] Its molecular formula is C7H12O2, and it has a molecular weight of 128.17 g/mol .[1] The presence of a stereocenter at the C6 position means the molecule exists as a pair of enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. This chirality is a critical consideration in its biological applications and stereoselective synthesis.

The core structure consists of a saturated six-membered ring containing one oxygen atom, which is part of the ester functional group. The carbonyl group of the lactone imparts electrophilic character to the C2 carbon, making it susceptible to nucleophilic attack, a key feature of its chemical reactivity.

| Identifier | Value |

| IUPAC Name | 6-ethyloxan-2-one |

| CAS Number | 3301-90-4 |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| InChI | InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 |

| SMILES | CCC1CCCC(=O)O1 |

digraph "6_Ethyltetrahydro_2H_pyran_2_one" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of this compound", width=4, height=3]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];C1 [label="O", pos="1,1.5!"]; C2 [label="C=O", pos="2,1.5!"]; C3 [label="CH2", pos="2.7,0.8!"]; C4 [label="CH2", pos="2,0!"]; C5 [label="CH2", pos="1,0!"]; C6 [label="CH", pos="0.3,0.8!"]; C7 [label="CH2CH3", pos="-0.5,1.2!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; }

Caption: Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in various applications. While specific experimentally determined data for this compound is not widely published, properties can be estimated based on its structure and data from close analogs.

| Property | Value/Description | Source/Analogy |

| Appearance | Colorless to light yellow liquid | General observation for similar lactones |

| Boiling Point | ~190 °C | EvitaChem[2] |

| Density | ~1.0 g/mL | Estimated based on δ-valerolactone (1.079 g/mL)[3] |

| Refractive Index | ~1.45 | Estimated based on 6-methyloxan-2-one (1.451)[2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); sparingly soluble in water. | General property of lactones |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound. Below are the expected spectroscopic features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic carbonyl stretch of the lactone.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1735-1750 | C=O (lactone carbonyl) stretch | Strong |

| ~1250-1000 | C-O (ester) stretch | Strong |

| ~2850-2960 | C-H (aliphatic) stretch | Medium-Strong |

The exact position of the carbonyl peak is a good indicator of the six-membered ring lactone. Saturated six-membered ring esters (δ-lactones) typically show a C=O stretch in this region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydropyran ring and the ethyl substituent. The chemical shifts are influenced by the proximity to the electron-withdrawing oxygen atoms of the lactone.

-

δ ~4.2 ppm (m, 1H): Proton on C6, deshielded by the adjacent ring oxygen.

-

δ ~2.5 ppm (t, 2H): Protons on C2, adjacent to the carbonyl group.

-

δ ~1.6-1.9 ppm (m, 6H): Protons on C3, C4, C5, and the methylene of the ethyl group.

-

δ ~0.9 ppm (t, 3H): Protons of the methyl group of the ethyl substituent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule.

-

δ ~172 ppm: Carbonyl carbon (C2).

-

δ ~80 ppm: Carbon attached to the ring oxygen (C6).

-

δ ~30-35 ppm: Methylene carbon of the ethyl group and C2.

-

δ ~18-28 ppm: Remaining methylene carbons of the ring (C3, C4, C5).

-

δ ~9 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion. The fragmentation pattern provides valuable information for structure confirmation.

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 99: Loss of the ethyl group (•CH2CH3).

-

m/z = 85: McLafferty rearrangement, loss of an alkene.

-

m/z = 56: Further fragmentation of the ring.

-

m/z = 42: A common fragment for δ-valerolactone, suggesting a similar pathway.[5]

-

Synthesis of this compound

The synthesis of δ-lactones can be achieved through various methods, with the Baeyer-Villiger oxidation of corresponding cyclic ketones and the intramolecular cyclization of hydroxy acids being the most common.

Baeyer-Villiger Oxidation

A plausible and widely used method for the synthesis of lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. In this case, 2-ethylcyclopentanone would be the starting material.

Sources

An In-depth Technical Guide to 6-Ethyltetrahydro-2H-pyran-2-one (CAS 3301-90-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethyltetrahydro-2H-pyran-2-one (CAS 3301-90-4), a delta-lactone of significant interest in the fields of flavor chemistry, organic synthesis, and pharmaceutical development. Also known as δ-heptalactone, this molecule is recognized for its characteristic coconut-like aroma and serves as a versatile chiral building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides an in-depth look at a common synthetic route via Baeyer-Villiger oxidation, outlines robust analytical methodologies for its characterization, and explores its current and potential applications, particularly as a precursor in the synthesis of bioactive molecules.

Introduction and Physicochemical Properties

This compound is a cyclic ester belonging to the pyranone class of heterocyclic compounds.[1] Its structure features a six-membered ring containing an oxygen atom and a ketone functional group, with an ethyl substituent at the 6-position. This chiral center makes it a valuable synthon in asymmetric synthesis. The molecule's pleasant, creamy, and coconut-like aroma has led to its widespread use as a flavor and fragrance agent in the food and cosmetics industries.[2][3] Beyond its sensory applications, its lactone functionality provides a reactive handle for a variety of chemical transformations, positioning it as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3301-90-4 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 227.0 ± 8.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Odor Profile | Coconut, oily, green, earthy | [5] |

Synthesis of this compound

The synthesis of δ-lactones such as this compound can be achieved through several methods, including the cyclization of hydroxy acids and the oxidation of diols.[6] However, one of the most efficient and widely employed methods for converting cyclic ketones to lactones is the Baeyer-Villiger oxidation.[1][7] This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, with the insertion of an oxygen atom.

The Baeyer-Villiger Oxidation of 2-Ethylcyclohexanone

The synthesis of this compound is readily accomplished through the Baeyer-Villiger oxidation of 2-ethylcyclohexanone. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[1] The regioselectivity of the Baeyer-Villiger oxidation is a key feature, with the migratory aptitude of the adjacent carbon atoms determining the final product. In the case of 2-ethylcyclohexanone, the more substituted tertiary carbon preferentially migrates, leading to the desired this compound.[1]

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation

This protocol describes a representative procedure for the synthesis of this compound from 2-ethylcyclohexanone using m-CPBA.

Materials:

-

2-Ethylcyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylcyclohexanone (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium sulfite solution to reduce excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like lactones, providing both separation and structural information.[8] A typical GC-MS analysis of this compound would involve a non-polar or medium-polarity capillary column.

Illustrative GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Mass Range | m/z 40-300 |

The resulting mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. The most prominent peak will be the strong carbonyl (C=O) stretch of the lactone, typically appearing in the range of 1720-1740 cm⁻¹. Other significant peaks include C-O stretching and C-H stretching vibrations.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

Applications in Drug Development and Organic Synthesis

The pyranone scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[6][9] Lactones, in general, are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[10]

While specific examples of this compound being a direct precursor to a marketed drug are not widely documented, its structural features make it a promising starting material for the synthesis of various bioactive molecules. For instance, lactones are key intermediates in the synthesis of prostaglandins and their analogs.[11] The chiral center and the reactive lactone ring of this compound can be exploited to introduce further functionality and build complex stereocenters, which is a critical aspect of modern drug design.[12] Its potential as a building block in the synthesis of antiviral agents is also an area of interest, as many natural and synthetic antiviral compounds contain heterocyclic cores.[10]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile molecule with significant applications in both industrial and academic research. Its pleasant aroma makes it a staple in the flavor and fragrance industry, while its chemical structure provides a useful platform for the synthesis of more complex and potentially bioactive compounds. The Baeyer-Villiger oxidation offers a reliable and well-understood route for its synthesis, and a suite of modern analytical techniques allows for its thorough characterization. For researchers in drug discovery and development, this compound represents a readily accessible chiral building block with the potential to be a key starting material in the synthesis of novel therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

- Srinivas, K., & Rao, K. S. (2012). Natural Products as Antiviral Agents. Journal of Antivirals & Antiretrovirals, S12.

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). PubMed. Retrieved from [Link]

-

A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. (2019). ResearchGate. Retrieved from [Link]

- General Experimental Details. (n.d.). Supporting Information.

-

Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

-

Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. (n.d.). ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). delta-heptalactone. Retrieved from [Link]

- CN1120844C - Lactone compound and its synthesis and use - Google Patents. (n.d.).

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. (2023). PubMed Central. Retrieved from [Link]

-

Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (2022). PMC - NIH. Retrieved from [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PMC. Retrieved from [Link]

-

Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. Retrieved from [Link]

- Gas chromatography–olfactometry in food flavour analysis. (2007).

-

FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube. Retrieved from [Link]

-

Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). ResearchGate. Retrieved from [Link]

-

Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (n.d.). MDPI. Retrieved from [Link]

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from a general chemistry resource on NMR spectroscopy.

-

Exploring Dry-Film FTIR Spectroscopy to Characterize Milk Composition and Subclinical Ketosis throughout a Cow's Lactation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and antiviral activity of lycorine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved from [Link]

-

Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). (2005). PubMed. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]

-

Different spectral peak positions in FTIR spectra of pure materials and... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS. (2023). ResearchGate. Retrieved from [Link]

- compared using 13C nmr spectroscopy. (n.d.). Retrieved from a general chemistry resource on NMR spectroscopy.

-

Flavor Bites: δ-Octalactone. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

Sources

- 1. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Ethyltetrahydro-2H-pyran-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyltetrahydro-2H-pyran-2-one, a significant member of the δ-lactone family, is a chiral heterocyclic compound with a growing presence in the fields of organic synthesis and medicinal chemistry. Its structurally simple yet functionally versatile nature makes it an attractive scaffold for the development of novel therapeutic agents and a valuable building block in the synthesis of complex natural products. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and burgeoning applications in drug discovery, with a particular focus on its potential as a lead structure for anticancer and antimicrobial agents.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The nomenclature of this compound can vary across different chemical databases and publications. A thorough understanding of its various names is crucial for comprehensive literature searches.

-

IUPAC Name: this compound

-

Common Synonyms: δ-Heptalactone, 5-Hydroxyheptanoic acid lactone, Heptanoic acid, 5-hydroxy-, δ-lactone, 5-Heptanolide, δ-Heptanolide.[1]

Structural Information

The molecule features a six-membered tetrahydropyran ring with an ethyl substituent at the C6 position. The presence of a chiral center at C6 gives rise to two enantiomers, (R)- and (S)-6-ethyltetrahydro-2H-pyran-2-one, whose distinct stereochemistry can significantly influence biological activity.

Physicochemical Data

A compilation of key physicochemical properties is presented in Table 1, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 3301-90-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 68-69 °C @ 1 Torr | [1] |

| Melting Point | Not available | |

| Density | ~1.000 g/cm³ | [2] |

| Refractive Index | 1.439 - 1.445 @ 20°C | [2] |

| LogP | 1.5 | [1] |

Spectral Data

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching of the saturated six-membered lactone ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the chiral carbon (C6) adjacent to the ring oxygen is expected to appear as a multiplet in the downfield region (around δ 4.0-4.5 ppm). The protons on the ethyl group and the remaining methylene groups of the ring will resonate in the upfield region.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the highly deshielded region of the spectrum (around δ 170-180 ppm). The carbon attached to the ring oxygen (C6) will also be downfield shifted.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 128, with characteristic fragmentation patterns involving the loss of the ethyl group and cleavage of the lactone ring.

Part 2: Synthesis Methodologies

The synthesis of δ-lactones, including this compound, can be achieved through various synthetic strategies. The choice of method is often dictated by the desired stereochemistry and the availability of starting materials.

Enantioselective Synthesis of (S)-(-)-δ-Heptalactone

The enantiomerically pure forms of δ-lactones are often of significant interest due to their specific biological activities, such as their role as insect pheromones. A reliable method for the synthesis of (S)-(-)-δ-heptalactone involves a multi-step sequence starting from the kinetic resolution of a racemic epoxide.[3]

-

Jacobsen's Co-salen complex: This catalyst is employed for the hydrolytic kinetic resolution of the starting racemic ethyloxirane. Its choice is based on its proven high efficiency and enantioselectivity in resolving terminal epoxides.

-

Grignard Reagent: The addition of 3-butenylmagnesium bromide serves to introduce the necessary carbon chain that will ultimately form the backbone of the lactone.

-

Ozonolysis: This step is a reliable method for the oxidative cleavage of the terminal double bond to form a carboxylic acid, a crucial step for the subsequent lactonization.

-

PCC Oxidation: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that converts the intermediate aldehyde (formed from the ozonolysis workup) to the carboxylic acid without causing significant side reactions. The immediate oxidation after ozonolysis is critical to prevent side reactions of the potentially unstable aldehyde.

Step 1: Hydrolytic Kinetic Resolution of (±)-Ethyloxirane

-

To a solution of Jacobsen's (R,R)-Co(II) salen catalyst in a suitable solvent, add racemic ethyloxirane.

-

Slowly add a stoichiometric amount of water and stir at room temperature.

-

Monitor the reaction by chiral GC until approximately 50% conversion is reached.

-

Quench the reaction and separate the unreacted (S)-ethyloxirane from the diol by distillation or column chromatography.

Step 2: Grignard Addition

-

Prepare the Grignard reagent from 4-bromo-1-butene and magnesium turnings in dry THF.

-

Add the enantiomerically enriched (S)-ethyloxirane dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

Step 3: Ozonolysis and Oxidation

-

Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add pyridinium chlorochromate (PCC) and stir at room temperature to oxidize the intermediate to the carboxylic acid, which will spontaneously cyclize to the lactone.

-

Purify the resulting (S)-(-)-δ-heptalactone by column chromatography.

Caption: Enantioselective synthesis of (S)-(-)-δ-Heptalactone.

Baeyer-Villiger Oxidation

A classic and versatile method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation. For the synthesis of this compound, this would involve the oxidation of 2-ethylcyclopentanone.

Caption: Mechanism of the Baeyer-Villiger oxidation.

Part 3: Applications in Drug Development and Biological Activity

The δ-lactone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products with diverse biological activities. This makes this compound and its derivatives attractive starting points for drug discovery programs.

Antifungal and Antibacterial Activity

Studies have demonstrated that various δ-lactones possess significant antifungal and antibacterial properties.[4][5] The mechanism of action is often attributed to the disruption of the fungal cell wall and membrane. The lipophilicity of the lactone, influenced by the nature of the substituent at the C6 position, can play a crucial role in its ability to penetrate microbial cell membranes. The ethyl group in this compound provides a degree of lipophilicity that may contribute to its antimicrobial potential.

Anticancer Potential

The lactone functional group is present in a wide array of natural and synthetic compounds exhibiting anticancer activity.[6] For instance, certain δ-lactone derivatives have been shown to induce apoptosis in colon cancer cells.[7] While direct studies on the anticancer properties of this compound are limited, its structural similarity to other biologically active lactones suggests it could serve as a valuable template for the design and synthesis of novel anticancer agents. The modification of the lactone ring or the ethyl substituent can lead to a library of compounds for screening against various cancer cell lines.

Table 2: Biological Activities of δ-Lactone Derivatives

| Compound Class | Biological Activity | Potential Therapeutic Area | Reference(s) |

| Synthetic δ-Lactones | Antifungal (Candida spp., dermatophytes) | Mycoses | [5] |

| Halogenated δ-Lactones | Cytotoxic (Gastric Cancer Cells) | Oncology | [8] |

| Iodinated δ-Lactone (IL-δ) | Apoptosis-inducing (Colon Cancer Cells) | Oncology | [7] |

| Various δ-Lactones | Antibacterial (E. coli, S. aureus) | Infectious Diseases | [4] |

Pheromonal Activity

The (S)-enantiomer of δ-heptalactone is a known male-produced aggregation pheromone for the buckthorn fly, Rhagoletis batava.[3] This specific biological activity highlights the importance of stereochemistry in molecular recognition and has practical applications in pest management through monitoring and trapping.

Conclusion

This compound is a molecule of considerable interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward yet versatile structure, coupled with the established biological activities of the δ-lactone class, positions it as a promising scaffold for the development of new therapeutic agents. The synthetic methodologies outlined in this guide, particularly the enantioselective routes, provide a solid foundation for researchers to access this compound and its derivatives for further investigation. Future studies focusing on the specific pharmacological properties of this compound and the synthesis of a diverse library of its analogs are warranted to fully explore its therapeutic potential.

References

-

Nowak, G., et al. (2018). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 23(11), 2999. [Link]

-

Aceves, C., et al. (2008). 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(3-5), 133-137. [Link]

-

Abdullai, S., et al. (2019). Design and synthesis of New δ-Lactone derivatives. American Chemical Society. [Link]

-

Abdullai, S., et al. (2024). Design and synthesis of δ-lactone derivatives: Exploring the therapeutic potential of a versatile scaffold. American Chemical Society. [Link]

-

Lee, K., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2998. [Link]

-

Būda, V., et al. (2020). Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. [Link]

-

PubChem. (n.d.). gamma-Heptalactone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). delta-Hexalactone. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 2H-Pyran-2-one, 6-ethyltetrahydro-. Wiley. [Link]

-

PubChem. (n.d.). 6-ethyl-5,6-dihydro-2H-pyran-2-one. National Center for Biotechnology Information. [Link]

-

Gładkowski, W., et al. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

ScenTree. (n.d.). Gamma-heptalactone (CAS N° 105-21-5). ScenTree. [Link]

-

Acar, M. B., & Yilmaz, V. T. (2021). Promising Candidate As An Anticancer Agent For Childhood, A Sesquiterpene Lactone: Dehydroleucodine. AVESİS. [Link]

-

de Oliveira, D. A., et al. (2019). Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity. Medical Mycology, 57(7), 853-863. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]

- 3. researchgate.net [researchgate.net]

- 4. δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design of δ-lactones for new antifungal drug development: susceptibility, mechanism of action, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells [pubmed.ncbi.nlm.nih.gov]

- 8. New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Chirality and stereoisomers of 6-Ethyltetrahydro-2H-pyran-2-one

An In-depth Technical Guide to the Chirality and Stereoisomers of 6-Ethyltetrahydro-2H-pyran-2-one

Authored by: A Senior Application Scientist

Abstract

This compound, a chiral lactone commonly referred to as δ-octalactone, serves as a significant model for understanding stereoisomerism in cyclic esters. The presence of a single stereocenter at the C6 position gives rise to two non-superimposable mirror-image enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. These enantiomers often exhibit distinct biological and sensory properties, a critical consideration in the fields of pharmacology, food science, and fragrance development. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing advanced strategies for its enantioselective synthesis and robust analytical methodologies for the separation and characterization of its stereoisomers. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals engaged in the study and application of chiral molecules.

Introduction: The Principle of Chirality in δ-Lactones

Chirality is a fundamental geometric property of molecules that lack an internal plane of symmetry, rendering them non-superimposable on their mirror images. These mirror-image isomers are known as enantiomers. In the context of drug development and biological systems, the specific three-dimensional arrangement of atoms—the stereochemistry—is paramount. Biological macromolecules, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral substrate or ligand. This can lead to significant variations in pharmacological activity, metabolic pathways, and toxicity profiles between enantiomers.

This compound is a member of the δ-lactone family, a class of compounds prevalent in nature. Its structure features a six-membered tetrahydropyran ring with an ester group forming the lactone. The key to its chirality lies at the C6 position, which is covalently bonded to four different groups: the ring oxygen, the C5 carbon of the ring, an ethyl group, and a hydrogen atom. This asymmetric carbon atom, or stereocenter, dictates the existence of the (R) and (S) enantiomers.

The (R)-enantiomer is often described as having a coconut-like, fruity aroma, while the (S)-enantiomer possesses a waxy, herbaceous scent. This differentiation in sensory perception is a direct consequence of the chiral recognition by olfactory receptors in the nose, underscoring the importance of stereochemical purity in flavor and fragrance applications.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a saturated six-membered ring containing one oxygen atom. The carbonyl group of the ester is at the C2 position, and the chiral center is at C6, where the ethyl substituent is located.

Caption: A generalized workflow for the asymmetric synthesis of a single lactone enantiomer.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of both enantiomers). This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed reactions are particularly well-suited for resolving lactones.

In a typical procedure, a racemic mixture of this compound is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding hydroxy acid at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, leaving behind the unreacted (S)-enantiomer in high enantiomeric excess. The resulting hydroxy acid can then be separated from the unreacted lactone.

Analytical Methodologies for Chiral Discrimination

Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques capable of chiral recognition.

Chiral Chromatography

Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Table 1: Example Chiral Chromatography Conditions

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Cyclodextrin-based CSP (e.g., Beta-DEX™) | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |

| Mobile Phase | Carrier Gas: Helium or Hydrogen | Isocratic: Hexane/Isopropanol (e.g., 95:5 v/v) |

| Flow Rate | 1-2 mL/min | 0.5-1.0 mL/min |

| Detector | Flame Ionization Detector (FID) | UV (at ~210 nm) or Refractive Index (RI) Detector |

| Typical Elution | (R)-enantiomer often elutes before (S) | Elution order depends on the specific CSP and mobile phase |

Protocol: Chiral HPLC Analysis of this compound

-

System Preparation: Equilibrate the HPLC system, equipped with a polysaccharide-based chiral column, with the mobile phase (e.g., 95:5 Hexane:Isopropanol) at a flow rate of 0.75 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare a standard solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Prepare unknown samples similarly.

-

Injection: Inject 10 µL of the sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

-

Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (validated against pure standards if available). Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

Caption: Step-by-step workflow for the chiral separation of enantiomers using HPLC.

Spectroscopic and Chiroptical Methods

While chromatography separates enantiomers, chiroptical methods provide information about the bulk sample and can be used to determine the absolute configuration.

-

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property. For δ-octalactone, reported values are approximately:

-

(R)-δ-octalactone: [α]D ≈ -55°

-

(S)-δ-octalactone: [α]D ≈ +55° These values can vary slightly depending on the solvent and concentration.

-

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously determined.

Conclusion

The stereochemistry of this compound is a clear illustration of the profound impact of chirality on molecular properties. The distinct sensory profiles of its (R) and (S) enantiomers highlight the necessity for stereoselective control in both academic research and industrial applications. A thorough understanding and application of enantioselective synthesis, kinetic resolution, and advanced analytical techniques like chiral chromatography are indispensable for the isolation, identification, and quantification of these stereoisomers. The methodologies and principles detailed in this guide provide a robust framework for professionals working with this and other chiral molecules, ensuring scientific integrity and enabling the development of stereochemically pure products for the pharmaceutical, flavor, and fragrance industries.

References

-

Leffingwell, J.C. (2001). Chirality & Bioactivity I.: Flavors & Fragrances. Leffingwell & Associates. Available at: [Link]

-

Mosandl, A. (1995). Enantioselective Capillary Gas Chromatography and Stable Isotope Ratio Mass Spectrometry in the Quality Control of Flavors and Fragrances. Journal of Chromatographic Science, 33(4), 201-205. Available at: [Link]

-

Brenna, E., Fuganti, C., & Serra, S. (2003). Enantioselective perception of chiral odorants. Tetrahedron: Asymmetry, 14(1), 1-42. Available at: [Link]

-

Chapuis, C., & Jacoby, D. (2001). The Synthesis of Odorants: A Comparison of Selected Raw Materials and Methodologies. In Perfume, Art, Science and Technology (pp. 287-350). Springer, Dordrecht. Available at: [Link]

The Enigmatic Presence of δ-Heptalactone in Nature: A Technical Guide

Abstract

δ-Heptalactone, a chiral six-membered ring lactone, presents a compelling case study in the nuanced world of natural products. While its isomer, γ-heptalactone, is a well-documented constituent of various fruits and fermented goods, the natural occurrence of δ-heptalactone is significantly more restricted and specialized. This technical guide provides an in-depth exploration of the known natural sources of δ-heptalactone, with a primary focus on its role as a critical semiochemical in the insect kingdom. We will delve into its biosynthesis, methodologies for its extraction and characterization, and its characterized biological functions. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology seeking a comprehensive understanding of this specific lactone.

Introduction: The Subtle Distinction of a Delta-Lactone

Lactones are cyclic esters that are widespread in nature, contributing significantly to the aroma and flavor profiles of numerous foods and beverages.[1] They are broadly classified based on the size of their ring structure, with γ- (five-membered) and δ- (six-membered) lactones being the most common. While γ-lactones are frequently found in plants and fruits, δ-lactones are more commonly associated with animal products.[2] δ-Heptalactone (C₇H₁₂O₂), specifically, is a molecule of interest due to its defined and potent biological activity in a specific ecological niche. Unlike its more ubiquitous gamma counterpart, the story of δ-heptalactone in nature is one of specificity and potent signaling.

Natural Occurrence: A Tale of Insect Communication

The most well-documented and scientifically validated natural source of δ-heptalactone is within the insect realm, where it functions as a potent aggregation pheromone.

The Case of the Buckthorn Fly (Rhagoletis batava)

The primary and most extensively studied natural occurrence of δ-heptalactone is as a male-produced aggregation pheromone of the buckthorn fly, Rhagoletis batava, a significant pest of sea buckthorn berries.[3][4] Research has unequivocally demonstrated that males of this species release (-)-δ-heptalactone to attract both males and females, a rare example of an aggregation pheromone within the Rhagoletis genus.[4]

Chirality is Key: It is crucial to note the stereospecificity of this natural product. The biologically active enantiomer is the (-)-δ-heptalactone.[5] This stereochemical specificity is a common feature of insect pheromones, where the "incorrect" enantiomer can be inactive or even inhibitory.

| Natural Source | Organism | Compound | Enantiomeric Form | Function |

| Pheromone Gland | Rhagoletis batava (male) | δ-Heptalactone | (-)-δ-Heptalactone | Aggregation Pheromone |

Limited Evidence in Flora and Other Fauna

Despite extensive research into the volatile compounds of fruits and plants, the presence of δ-heptalactone is not well-established. While studies on pineapple and peach have identified other δ-lactones, such as δ-octalactone and δ-decalactone, δ-heptalactone is not consistently reported.[6][7][8] It is plausible that it exists in trace amounts in some plant species, but it is not considered a common or significant contributor to their aroma profiles. Similarly, its presence in microorganisms is not as clearly defined as that of γ-heptalactone.

Biosynthesis: A Look into Insect Pheromone Production

The precise biosynthetic pathway of δ-heptalactone in Rhagoletis batava has not been fully elucidated. However, based on the well-established principles of insect pheromone biosynthesis, a putative pathway can be proposed, originating from fatty acid metabolism.[9][10]

Insect pheromones are often derived from fatty acids through a series of modifications, including desaturation, chain-shortening, and functional group modifications.[10] For δ-heptalactone, a likely precursor is a C8 fatty acid.

Figure 1: A putative biosynthetic pathway for δ-heptalactone in insects.

This proposed pathway involves the hydroxylation of a C8 fatty acid at the 5-position, followed by intramolecular cyclization to form the six-membered lactone ring. The stereospecificity of the naturally occurring (-)-enantiomer suggests that the hydroxylation step is catalyzed by a highly specific enzyme.

Extraction, Isolation, and Characterization: Methodologies for the Scientist

The study of δ-heptalactone, particularly in the context of its role as a semiochemical, requires sensitive and specific analytical techniques due to its presence in trace amounts.

Extraction from Natural Sources

Headspace Solid-Phase Microextraction (HS-SPME): For volatile compounds like pheromones, HS-SPME is a preferred method.[11] It is a solvent-free technique that involves exposing a coated fiber to the headspace above the sample (e.g., living insects or their glands). The adsorbed volatiles are then thermally desorbed directly into the injector of a gas chromatograph.[4]

Solvent Extraction: Traditional solvent extraction can also be employed, particularly for isolating compounds from insect glands or larger biological samples.[12] This involves dissecting the pheromone gland and extracting it with a non-polar solvent like hexane.

Figure 2: Workflow for the extraction of δ-heptalactone.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the cornerstone for the identification and quantification of δ-heptalactone.[13] The compound is separated from other volatiles on a GC column and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.

Chiral Gas Chromatography: To determine the enantiomeric composition of naturally occurring δ-heptalactone, chiral GC columns are essential.[14] These columns contain a chiral stationary phase that allows for the separation of the (+) and (-) enantiomers, which is critical for confirming the biological activity.

Protocol: GC-MS Analysis of δ-Heptalactone

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-Wax). For enantiomeric separation, a chiral column (e.g., Rt®-bDEXsm) is required.[14]

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40°C and ramp up to 240°C.[4]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum of δ-heptalactone will show characteristic fragment ions.

-

Data Analysis: The retention time and mass spectrum are compared to an authentic standard for confirmation.

Biological Activity and Sensory Properties

Pheromonal Activity

As previously detailed, the primary known biological activity of (-)-δ-heptalactone is as an aggregation pheromone for the buckthorn fly, Rhagoletis batava.[4] This has significant implications for pest management, as synthetic pheromones can be used in traps for monitoring and controlling populations of this agricultural pest.[3]

Sensory Properties in Other Contexts

While the natural occurrence of δ-heptalactone in food is not well-established, δ-lactones, in general, are known to contribute to the sensory profiles of various food products. They are often described as having sweet, milky, and creamy aromas.[2][15] For instance, δ-decalactone and δ-dodecalactone are important contributors to the flavor of dairy products.[15] It can be inferred that δ-heptalactone would likely exhibit similar sensory characteristics, though its specific odor threshold and descriptor profile would require further sensory analysis.

Conclusion and Future Directions

The natural occurrence of δ-heptalactone is a compelling example of chemical specificity in biological systems. Its well-defined role as an aggregation pheromone in Rhagoletis batava stands in contrast to the limited evidence of its presence in the plant kingdom. For researchers and professionals in drug development and chemical ecology, δ-heptalactone serves as a model for understanding stereospecific insect communication and for the development of targeted pest management strategies.

Future research should focus on elucidating the specific biosynthetic pathway of (-)-δ-heptalactone in R. batava to potentially enable biotechnological production of this valuable semiochemical. Furthermore, more sensitive analytical studies of a wider range of plant and microbial species may yet reveal other natural sources of this intriguing lactone.

References

-

Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. [Link]

-

Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. SciELO. [Link]

-

Insect pheromone biosynthesis: Stereochemical pathway of hydroxydanaidal production from alkaloidal precursors in Creatonotos transiens (Lepidoptera, Arctiidae). ResearchGate. [Link]

-

Insect pheromones. Wikipedia. [Link]

-

Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate. MDPI. [Link]

-

Insect pheromones--an overview of biosynthesis and endocrine regulation. PubMed. [Link]

-

Semiochemical release in insects: basic and applied mechanisms. NORTH DAKOTA STATE UNIV. [Link]

-

Insect pheromone biosynthesis. PubMed. [Link]

-

Insects' perception and behavioral responses to plant semiochemicals. PubMed Central. [Link]

-

Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review. National Institutes of Health. [Link]

-

Lactones in foods. PubMed. [Link]

-

Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. The Pharma Innovation. [Link]

-

Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis. ResearchGate. [Link]

-

Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil. PubMed Central. [Link]

-

GC analyses of natural and synthetic enantiomers of δ-heptalactone on chiral Rt®-bDEXsm capillary column. ResearchGate. [Link]

-

Sea Buckthorn Hippophae rhamnoides and Fruit Flies Rhagoletis batava: Search for Volatile Semiochemicals Involved in Pest Attraction. ResearchGate. [Link]

-

Synthesis of (+)- and (−)-δ-heptalactones. ResearchGate. [Link]

-

Sea Buckthorn Hippophae rhamnoides and Fruit Flies Rhagoletis batava: Search for Volatile Semiochemicals Involved in Pest Attraction. MDPI. [Link]

-

Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]

-

Fatty acids in insects: Composition, metabolism, and biological significance. ScienceDirect. [Link]

-

GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus). PubMed Central. [Link]

-

Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production. National Institutes of Health. [Link]

-

Attractants for Rhagoletis Batava Obseuriosa, a Fruit Fly Pest of Sea Buckthorn. Taylor & Francis Online. [Link]

-

A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. [Link]

-

Male-Produced (−)-δ-Heptalactone, Pheromone of Fruit Fly Rhagoletis batava (Diptera: Tephritidae), a Sea Buckthorn Berries Pest. MDPI. [Link]

-

Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS). PubMed. [Link]

-

Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. MDPI. [Link]

Sources

- 1. Lactones in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Authenticity assessment of gamma- and delta-decalactone from prunus fruits by gas chromatography combustion/pyrolysis isotope ratio mass spectrometry (GC-C/P-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect pheromones - Wikipedia [en.wikipedia.org]

- 10. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. entomologyjournals.com [entomologyjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 6-Ethyltetrahydro-2H-pyran-2-one

Abstract

This technical guide provides a comprehensive overview of the key physical properties of 6-Ethyltetrahydro-2H-pyran-2-one, a significant heterocyclic compound. With a focus on boiling and melting points, this document furnishes researchers, scientists, and drug development professionals with both the foundational data and the detailed experimental methodologies required for accurate characterization. The protocols described herein are designed to ensure reproducibility and uphold the principles of scientific integrity, providing a self-validating framework for the determination of these critical parameters.

Introduction to this compound

This compound, also known as δ-Heptalactone, is a cyclic ester (lactone) with the molecular formula C₇H₁₂O₂.[1] Its structure, featuring a six-membered pyranone ring with an ethyl substituent, makes it a valuable chiral building block and intermediate in organic synthesis. The physical properties of this compound are fundamental to its handling, purification, and application in various chemical processes, including as a monomer in polymerization reactions.[1] An accurate determination of its boiling and melting points is the first step in establishing a purity profile and ensuring its suitability for downstream applications.

Core Physical Properties

The physical state of this compound under standard conditions can range from a colorless liquid to a light yellow solid, necessitating the determination of both its melting and boiling points for a complete physical profile.[1]

Data Summary

| Physical Property | Value | Conditions | Source |

| Molecular Weight | 128.17 g/mol | - | [1] |

| Appearance | Colorless liquid or light yellow solid | Standard Temperature and Pressure | [1] |

| Boiling Point | ~190 °C | Atmospheric Pressure | [1] |

| 68-69 °C | 1 Torr | [2] | |

| Melting Point | ~ -10 °C | - | [1] |

Note: The significant difference in boiling point values is due to the strong dependence of this property on pressure.

Experimental Determination of Physical Properties

The following sections detail the rigorous, field-proven methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[4]

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm high.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[5] This will provide an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal of the solid melts (T₂). The melting point range is reported as T₁ - T₂.[4]

-

Validation: For trustworthy results, the determination should be repeated at least twice to ensure consistency.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is a critical indicator of a liquid's volatility and purity.

This method is particularly advantageous when working with small sample volumes.[7]

Instrumentation:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[7]

-

Capillary Insertion: Place a capillary tube (sealed end up) into the liquid in the test tube.[7]

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full. Carefully insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or by placing it on a hot plate.[7] The shape of the tube is designed to promote even heating of the oil via convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid's vapor has displaced all the air.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the external pressure just exceeds the vapor pressure of the liquid.[7]

-

Pressure Correction: The observed boiling point is dependent on the atmospheric pressure. For highly accurate work, a pressure correction should be applied to normalize the boiling point to standard pressure (760 mmHg).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive characterization of the boiling and melting points of a sample like this compound.

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

This guide has detailed the critical physical properties of this compound and provided robust, step-by-step protocols for their experimental determination. Adherence to these methodologies will enable researchers and developers to obtain accurate and reproducible data, which is essential for quality control, process optimization, and the successful application of this versatile compound in scientific and industrial settings.

References

-

PubChem. 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)-. Available at: [Link]

-

PubChem. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. Available at: [Link]

-

North Carolina School of Science and Mathematics. DETERMINATION OF BOILING POINTS. Available at: [Link]

-

Northern Kentucky University. Experiment 1 - Melting Points. Available at: [Link]

-

University of Technology. experiment (1) determination of melting points. Available at: [Link]

-

Clarion University. Determination of Melting Point. Available at: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

YouTube. Experimental determination of boiling point. Available at: [Link]

-

University of Technology. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available at: [Link]

Sources

An In-depth Technical Guide on 6-Ethyltetrahydro-2H-pyran-2-one

Introduction: Understanding the Significance of 6-Ethyltetrahydro-2H-pyran-2-one

This compound, also known as δ-heptalactone, is a heterocyclic compound belonging to the lactone class of organic molecules.[1][2] Specifically, it is a δ-valerolactone derivative characterized by a six-membered ring containing an ester group.[1] This structure, featuring a chiral center at the 6-position, imparts specific stereochemical properties that are crucial to its biological activity and applications.

The significance of this compound spans multiple scientific and industrial domains. In the realm of organic synthesis, it serves as a valuable building block for the construction of more complex molecules.[1] Its presence in nature, often as a component of flavors and insect pheromones, has driven research into its biotechnological production to meet the demand for "natural" ingredients in the food and fragrance industries.[3][4][5] Furthermore, the lactone moiety is a common feature in many biologically active compounds, making this compound and its derivatives interesting candidates for pharmaceutical and agrochemical development.[1]

This guide provides a comprehensive technical overview of this compound, covering its chemical and physical properties, synthesis methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing detailed protocols for its synthesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is typically a colorless to light yellow liquid or solid with a characteristic odor.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3301-90-4 | [1] |

| Molecular Formula | C7H12O2 | [1][6] |

| Molecular Weight | 128.17 g/mol | [1][6] |

| IUPAC Name | 6-ethyloxan-2-one | [1] |

| Boiling Point | Approximately 190 °C | [1] |

| Melting Point | Approximately -10 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

The lactone ring of this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to many of its chemical transformations. For instance, under acidic or basic conditions, the lactone can undergo hydrolysis to yield the corresponding 5-hydroxyheptanoic acid.[1] This ring-opening reaction is a key consideration in its handling and storage, as the compound is sensitive to strong acids and bases.[1]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired stereochemical outcome, and scalability. Two prominent methods are detailed below: the Baeyer-Villiger oxidation of a cyclic ketone and the cyclization of a hydroxy acid.

Method 1: Baeyer-Villiger Oxidation of 2-Ethylcyclohexanone

The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into lactones.[7] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid.[7] The regioselectivity of the oxidation is predictable, with the migratory aptitude of the adjacent carbon atoms determining the final product.[8] In the case of 2-ethylcyclohexanone, the more substituted carbon atom preferentially migrates, leading to the desired this compound.

Caption: Baeyer-Villiger oxidation of 2-ethylcyclohexanone.

Experimental Protocol: Baeyer-Villiger Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylcyclohexanone (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM and add it dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C. Causality: The slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Method 2: Intramolecular Cyclization of 5-Hydroxyheptanoic Acid

The formation of lactones through the intramolecular esterification of hydroxy acids is another fundamental synthetic strategy. This method is particularly useful when the corresponding hydroxy acid is readily available or can be synthesized easily. The cyclization is typically acid-catalyzed and driven by the removal of water.

Caption: Acid-catalyzed cyclization of 5-hydroxyheptanoic acid.

Experimental Protocol: Intramolecular Cyclization

-

Reaction Setup: To a solution of 5-hydroxyheptanoic acid (1 equivalent) in a high-boiling point solvent like toluene, add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

-

Water Removal: Equip the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux. Causality: The continuous removal of water shifts the equilibrium towards the formation of the lactone, thereby maximizing the yield.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC analysis.

-

Workup: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography.

Stereochemistry: The Importance of Enantiopurity

The presence of a chiral center at the 6-position of the pyranone ring means that this compound can exist as two enantiomers, (R)- and (S)-6-Ethyltetrahydro-2H-pyran-2-one. The stereochemistry of lactones is often critical for their biological activity and sensory properties. For instance, in many natural systems, only one enantiomer is biologically active or possesses the characteristic aroma.

Achieving high enantiopurity is a significant challenge in the synthesis of chiral molecules. Enantioselective synthesis can be accomplished using chiral catalysts or by employing biocatalysis. For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the Baeyer-Villiger oxidation with high enantioselectivity.[9] The use of these biocatalysts offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure lactones.

Applications in Research and Industry

The unique properties of this compound have led to its use in a variety of applications.

Flavor and Fragrance Industry

Delta-lactones, including this compound, are important constituents of many natural flavors, particularly in dairy products.[3] They are known for their creamy, fatty, and fruity aroma profiles.[4] The demand for "natural" flavoring agents has spurred research into the biotechnological production of these compounds using microorganisms.[5]

Pharmaceutical and Agrochemical Development